N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide, also known as DMAPT, is a synthetic compound that has been extensively researched for its potential therapeutic applications. DMAPT belongs to the class of compounds known as NF-κB inhibitors, which have been shown to have anti-cancer and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the key scientific applications of compounds structurally related to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide is in the field of cancer research. For instance, a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrated significant anticancer activity against various human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer. This highlights the potential of similar compounds in developing anticancer therapeutics (Huang et al., 2020).
Metabotropic Glutamate Receptor Antagonists
Compounds with structural similarities have been explored as metabotropic glutamate receptor (mGluR) antagonists, which could have applications in neuropsychiatric disorders. A study on 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide highlighted its potential as an mGluR1 antagonist, showing promise in animal models for the treatment of such disorders (Satoh et al., 2009).
Radiosynthesis and PET Ligands
Related compounds have been synthesized and evaluated as positron emission tomography (PET) ligands. For example, 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide was developed as a PET ligand for imaging the metabotropic glutamate receptor subtype 1 (mGluR1), indicating a potential role in neuroscience research and diagnostic imaging (Yamasaki et al., 2011).
Histone Deacetylase Inhibitors
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally related compound, has been identified as a histone deacetylase (HDAC) inhibitor. This class of compounds is significant in cancer therapy due to their role in regulating gene expression (Zhou et al., 2008).
Crystal Structure Analysis
Studies on related compounds have also focused on their crystal structures, which is crucial for understanding their chemical properties and potential applications. For instance, the analysis of 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate provided insights into its electronic structure and potential chemical reactivity (Orozco et al., 2009).
Wirkmechanismus
Target of Action
The primary targets of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide Similar compounds have been known to target mutated forms of the epidermal growth factor receptor (egfr), which plays a crucial role in cell proliferation and survival .
Mode of Action
The exact mode of action of This compound Compounds that target egfr typically bind to the receptor, inhibiting its activation and subsequent downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by This compound Egfr inhibitors generally affect pathways related to cell growth and survival, such as the pi3k/akt and mapk pathways .
Result of Action
The molecular and cellular effects of This compound Egfr inhibitors generally result in the inhibition of cell proliferation and induction of apoptosis .
Eigenschaften
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c1-20(2)14-17-6-5-10(19-14)8-18-13(21)11-4-3-9(15)7-12(11)16/h3-7H,8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYWEGUZDWLZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.